molecular formula C8H9FN2S B1411555 3-(3-Fluoropyridin-2-yl)thiazolidine CAS No. 1779131-17-7

3-(3-Fluoropyridin-2-yl)thiazolidine

Cat. No. B1411555
M. Wt: 184.24 g/mol
InChI Key: LXNLMGHZBRURTD-UHFFFAOYSA-N
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Description

“3-(3-Fluoropyridin-2-yl)thiazolidine” is a chemical compound with the molecular formula C8H9FN2S . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Synthesis Analysis

Thiazolidine motifs, like the one in “3-(3-Fluoropyridin-2-yl)thiazolidine”, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of “3-(3-Fluoropyridin-2-yl)thiazolidine” consists of a five-membered thiazolidine ring attached to a fluoropyridine ring . Thiazolidine is a five-membered heterocycle system having sulfur at the first position and nitrogen at the third position .


Chemical Reactions Analysis

Thiazolidine motifs, like the one in “3-(3-Fluoropyridin-2-yl)thiazolidine”, react quickly with 1,2-aminothiols and aldehydes under physiological conditions to form a thiazolidine product that remains stable and does not require any catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Fluoropyridin-2-yl)thiazolidine” include its molecular weight, molecular formula, and possibly its melting point, boiling point, and density .

Future Directions

Thiazolidine motifs, like the one in “3-(3-Fluoropyridin-2-yl)thiazolidine”, have been of great interest for interdisciplinary research, compelling researchers to explore new drug candidates . They show varied biological properties, making them a highly prized moiety . Future research may focus on developing multifunctional drugs and improving their activity .

properties

IUPAC Name

3-(3-fluoropyridin-2-yl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2S/c9-7-2-1-3-10-8(7)11-4-5-12-6-11/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNLMGHZBRURTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluoropyridin-2-yl)thiazolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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